

Application Notes and Protocols: Synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid

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Compound of Interest

Compound Name: 4-Amino-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B1267478

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of **4-Amino-2-methylpyrimidine-5-carboxylic acid**, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial preparation of ethyl 4-amino-2-methylpyrimidine-5-carboxylate via the condensation of acetamidine hydrochloride with ethyl 2-cyano-3-ethoxyacrylate, followed by the saponification of the resulting ester to yield the final carboxylic acid. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.

Introduction

4-Amino-2-methylpyrimidine-5-carboxylic acid and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules. The pyrimidine core is a common scaffold in many therapeutic agents. This document outlines a robust and efficient laboratory-scale synthesis of this key intermediate.

Overall Reaction Scheme

The synthesis of **4-Amino-2-methylpyrimidine-5-carboxylic acid** is achieved through a two-step process:

- Step 1: Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
- Step 2: Saponification to **4-Amino-2-methylpyrimidine-5-carboxylic acid**



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Caption: Overall reaction scheme for the synthesis of **4-Amino-2-methylpyrimidine-5-carboxylic acid**.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

This procedure details the condensation reaction to form the intermediate ester.

Materials:

- Acetamidine hydrochloride
- Ethyl 2-cyano-3-ethoxyacrylate
- Sodium metal
- Absolute Ethanol
- Diethyl ether
- Ice bath
- Round-bottom flask with reflux condenser
- Magnetic stirrer

Procedure:

- Preparation of Sodium Ethoxide Solution: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
- Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 9.6 g (0.1 mol) of acetamidine hydrochloride. Stir the mixture for 30 minutes at room temperature.
- Addition of Acrylate: To the stirred suspension, add 16.9 g (0.1 mol) of ethyl 2-cyano-3-ethoxyacrylate dropwise over a period of 15 minutes.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product will precipitate out of the solution.
- Filter the solid product and wash with a small amount of cold ethanol, followed by diethyl ether.
- Dry the product under vacuum to obtain Ethyl 4-amino-2-methylpyrimidine-5-carboxylate as a solid.

Data Presentation:

Reactant/Product	Molecular Weight (g/mol)	Moles (mol)	Mass/Volume	Yield (%)
Acetamidine hydrochloride	94.54	0.1	9.6 g	-
Ethyl 2-cyano-3-ethoxyacrylate	169.18	0.1	16.9 g	-
Sodium	22.99	0.1	2.3 g	-
Ethanol	46.07	-	100 mL	-
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate	181.19	-	-	~75-85

Step 2: Saponification to 4-Amino-2-methylpyrimidine-5-carboxylic acid

This procedure details the hydrolysis of the intermediate ester to the final carboxylic acid.

Materials:

- Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
- Sodium hydroxide (NaOH)
- Ethanol
- Water
- Concentrated Hydrochloric acid (HCl)
- pH paper or pH meter
- Round-bottom flask with reflux condenser

- Magnetic stirrer
- Ice bath

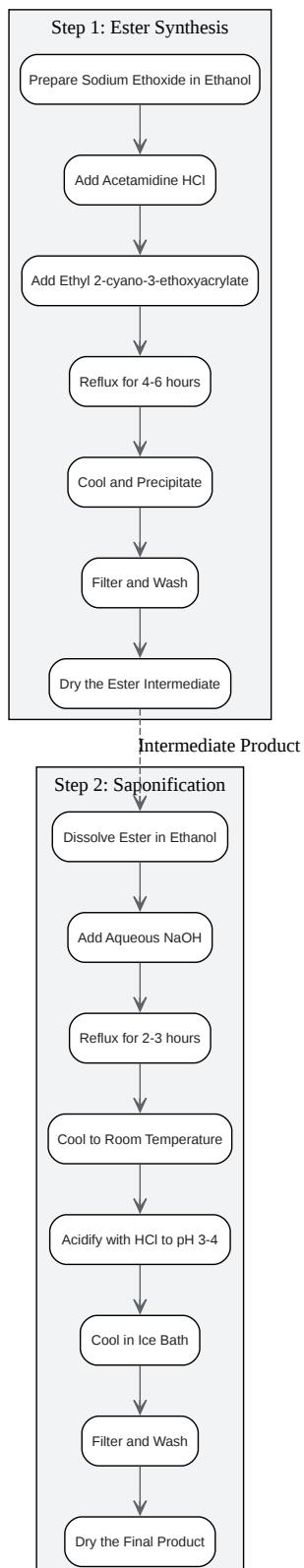
Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, dissolve 18.1 g (0.1 mol) of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate in 100 mL of ethanol.
- Addition of Base: Prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 20 mL of water and add it to the ethanolic solution of the ester.
- Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by the disappearance of the ester spot on TLC.
- Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.
- Acidification: Carefully add concentrated hydrochloric acid dropwise to the stirred solution until the pH reaches approximately 3-4. The carboxylic acid will precipitate out.
- Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Filter the solid product and wash with cold water.
- Drying: Dry the product under vacuum to yield **4-Amino-2-methylpyrimidine-5-carboxylic acid** as a solid.

Data Presentation:

Reactant/Product	Molecular Weight (g/mol)	Moles (mol)	Mass/Volume	Yield (%)
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate	181.19	0.1	18.1 g	-
Sodium hydroxide	40.00	0.2	8.0 g	-
Ethanol	46.07	-	100 mL	-
Water	18.02	-	20 mL	-
4-Amino-2-methylpyrimidine-5-carboxylic acid	153.14	-	-	~90-95

Experimental Workflow Diagram

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Caption: Detailed workflow for the two-step synthesis of **4-Amino-2-methylpyrimidine-5-carboxylic acid**.

Conclusion

The protocol described provides a clear and detailed method for the synthesis of **4-Amino-2-methylpyrimidine-5-carboxylic acid**. By following these steps, researchers can reliably produce this valuable intermediate for further use in their research and development projects. Standard laboratory safety precautions should be followed throughout the procedures.

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